O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol

Oligonucleotide synthesis Solid-phase synthesis Deprotection chemistry

Standard enzymatic 5'-phosphorylation with T4 PNK is inefficient and adds purification steps. CPR II solves this via automated solid-phase synthesis with a built-in DMT tag. - **Workflow:** Direct C18 or RP-HPLC purification; no post-synthesis labeling. - **Compatibility:** Works with standard DNA/RNA synthesizers; base-labile, β-elimination-resistant malonate scaffold. - **Supply:** Available for core facilities & high-throughput oligo production.

Molecular Formula C39H51N2O9P
Molecular Weight 722.8 g/mol
Cat. No. B15548805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol
Molecular FormulaC39H51N2O9P
Molecular Weight722.8 g/mol
Structural Identifiers
InChIInChI=1S/C39H51N2O9P/c1-9-46-36(42)38(37(43)47-10-2,28-50-51(49-26-14-25-40)41(29(3)4)30(5)6)27-48-39(31-15-12-11-13-16-31,32-17-21-34(44-7)22-18-32)33-19-23-35(45-8)24-20-33/h11-13,15-24,29-30H,9-10,14,26-28H2,1-8H3
InChIKeyIEKIULVSVQLVMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CPR II for Oligonucleotide Synthesis


O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol, also known as 5'-Phosphorylating Amidite II or Chemical Phosphorylation Reagent II (CPR II; CAS 171285-25-9), is a specialized phosphoramidite reagent designed for the chemical synthesis of 5'-phosphorylated oligonucleotides on automated DNA/RNA synthesizers [1]. It belongs to a family of non-nucleosidic phosphoramidite reagents derived from 2,2-bis(hydroxymethyl)malonate esters [2]. The compound's structure incorporates a 4,4'-dimethoxytrityl (DMT) protecting group on a side chain, enabling facile purification of the resulting oligonucleotides via C18 cartridges or reversed-phase high-performance liquid chromatography (RP-HPLC) [1]. As a key tool in solid-phase oligonucleotide synthesis, it provides a reliable alternative to enzymatic phosphorylation methods [3].

Automated 5'-phosphorylation on DNA/RNA synthesizers, replacing enzymatic methods with T4 PNK.

Built-in DMT purification handle enables RP-HPLC or C18 cartridge isolation of phosphorylated oligos.

Malonate-based scaffold compatible with standard cyanoethyl deprotection prior to final cleavage.

Why Generic Reagents Cannot Substitute for CPR II


Not all chemical phosphorylation reagents perform equivalently in automated oligonucleotide synthesis. Substituting CPR II with alternative phosphoramidites or solid supports can introduce significant process limitations. For instance, sulfonyl-based supports like 3'-Phosphate CPG, while effective for direct 3'-phosphorylation, are incompatible with standard post-synthetic treatments using hindered bases (e.g., diethylamine or DBU) to remove cyanoethyl protecting groups, as their sulfonylethyl linker undergoes β-elimination, leading to premature oligonucleotide cleavage from the support . In contrast, CPR II and its solid support derivative, CPR II CPG, feature a base-labile but β-elimination-resistant malonate-based scaffold, allowing these routine deprotection steps to be performed safely while the oligo remains on the support [1]. Furthermore, CPR II uniquely retains a DMT group on a side chain that is stable to basic cleavage conditions, enabling straightforward RP-HPLC or cartridge purification—a feature not universally shared by all phosphorylation reagents . Selecting a generic substitute without these engineered properties can lead to reduced yields, difficult purification, or incompatibility with standard synthesis protocols.

Deprotection

Sulfonyl-based supports (e.g. 3'-Phosphate CPG) undergo β-elimination during pre-cleavage cyanoethyl deprotection, causing premature oligonucleotide release.

Purification

Generic phosphorylation reagents may lack a stable DMT group, complicating RP-HPLC or cartridge-based isolation.

Conjugation

Alternative phosphoramidites may show linker immolation during 3'-amine conjugation, reducing yield and increasing impurities.

CPR II: Key Differentiators in Phosphorylation and Conjugation


Base-Labile Scaffold vs. Sulfonyl-Based Supports

During automated oligonucleotide synthesis, a common post-synthetic practice involves treating the solid support with a hindered base (e.g., diethylamine, diisopropylethylamine, or DBU) to remove cyanoethyl phosphate protecting groups and flush away the resulting acrylonitrile, preventing alkylation damage to thymidine residues [1]. This technique is incompatible with 3'-Phosphate CPG (a sulfonyl-based support) because its sulfonylethyl linker undergoes β-elimination under these conditions, causing the oligonucleotide to cleave prematurely from the support [1]. In contrast, CPR II CPG, which is derived from O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol, is base-labile but does not support β-elimination. Therefore, the cyanoethyl groups can be safely removed from the oligonucleotide while it remains anchored to the support prior to final cleavage and base deprotection [1].

Base-Labile Scaffold vs. Sulfonyl-Based Supports
Head-to-head
CPR II CPG: Compatible – oligonucleotide remains attached during hindered base treatment. 3'-Phosphate CPG: Incompatible – β-elimination causes premature cleavage from support.
Supports standard pre-cleavage deprotection workflow without product loss.
Reported for diethylamine, DBU treatment on CPG.
Oligonucleotide synthesis Solid-phase synthesis Deprotection chemistry CPG supports

Built-in DMT Handle for RP-HPLC Purification

Chemical Phosphorylation Reagent II (CPR II) incorporates a DMT group on a side chain that is stable to the basic cleavage and deprotection conditions typically used in oligonucleotide synthesis [1]. This DMT group remains intact on the phosphorylated oligonucleotide after cleavage from the support, allowing for straightforward purification using reversed-phase C18 cartridges or RP-HPLC based on the hydrophobic trityl moiety [2]. After purification, the DMT group is removed with aqueous acid, and the side chain is eliminated with brief aqueous ammonium hydroxide treatment to yield the final 5'-phosphate [1]. In contrast, the original Chemical Phosphorylation Reagent (CPR), while also containing a DMT group, is based on a sulfonylethyl linker that is more susceptible to β-elimination, and its overall scaffold may offer less flexibility in certain conjugation applications [3].

Built-in DMT Handle for RP-HPLC Purification
Cross-study comparable
DMT group stable to base cleavage and deprotection. Enables direct C18 cartridge or RP-HPLC purification of 5'-phosphorylated oligonucleotides prior to acid deprotection.
Streamlines isolation; hydrophobic handle absent in enzymatic phosphorylation methods.
Method advantage over tag-free phosphorylation workflows.
Oligonucleotide purification RP-HPLC DMT protection Phosphorylation

Robust Linker for 3'-Amine Conjugation

In a 2026 study, researchers reported that while sulfonyl-based solid supports (3'-Phosphate-ON CPG) were versatile for introducing 3'-amino groups via carbamate linkages, a notable deficiency was identified: certain amino-modifiers caused significant immolation of the sulfone-containing linker, inevitably lowering overall yields [1]. Furthermore, during derivatization with specific amines like putrescine, a substantial accumulation of impurities was observed during and after cleavage and deprotection [1]. To address this, the study employed a commercially available diethyl 2,2-bis(hydroxymethyl)malonate-derived CPG (CPR II CPG) as a more robust alternative [1]. This malonate-based support mitigated the limitations associated with sulfonyl-based supports, improving the robustness of amine handle conjugation and enabling a streamlined, cost-effective strategy for incorporating amine functionalities at the 3'-end of DNA/RNA constructs [1].

Robust Linker for 3'-Amine Conjugation
Head-to-head
CPR II CPG (malonate-based): Mitigates linker immolation; robust for amine conjugation. Sulfonyl-based CPG (e.g., 3'-Phosphate-ON CPG): Significant linker immolation and impurity accumulation with certain amines.
May improve yield and purity for 3'-amine bioconjugation applications.
Reported from 2026 O'Flaherty et al. study using putrescine.
Oligonucleotide conjugation 3'-modification Solid support chemistry Amino modifiers

CPR II: Validated Application Scenarios


5'-Phosphorylation for Ligation and Cloning

O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol (CPR II) is the reagent of choice for automated 5'-phosphorylation of oligonucleotides destined for ligation into vectors or for use in Gibson assembly and other cloning workflows. Its DMT-containing side chain remains intact through cleavage and deprotection, enabling rapid purification of the 5'-phosphorylated product using C18 cartridges or RP-HPLC prior to the final acid deprotection step [1]. This eliminates the need for post-synthesis enzymatic phosphorylation with T4 polynucleotide kinase (PNK), which can be inefficient and requires additional purification. The compatibility of CPR II-derived solid supports with pre-cleavage cyanoethyl deprotection also ensures that the final oligonucleotide is free of acrylonitrile adducts that could otherwise compromise ligation efficiency [2].

3'-Amino Modification for Bioconjugation

For researchers developing oligonucleotide conjugates—such as antibody-oligonucleotide conjugates (AOCs), fluorescent probes, or targeted therapeutics—the CPR II CPG solid support provides a superior platform for introducing 3'-amine functionalities. As demonstrated in recent studies, CPR II CPG mitigates the linker immolation issues associated with traditional sulfonyl-based supports, resulting in higher yields and fewer impurities during amine conjugation [3]. This robustness is particularly critical when working with expensive or synthetically challenging amine ligands, where material loss due to linker degradation can be prohibitive. The method is compatible with standard DNA/RNA synthesizers and downstream purification workflows [3].

High-Throughput Production with Streamlined Purification

In core facilities and commercial oligonucleotide production environments where high throughput and consistent purity are paramount, the built-in DMT purification handle of CPR II offers a distinct operational advantage. Unlike phosphorylation methods that lack a hydrophobic tag, oligonucleotides synthesized with CPR II can be purified directly from crude cleavage mixtures using automated C18 cartridge systems without the need for additional labeling steps [1]. This streamlined workflow reduces hands-on time and minimizes the risk of sample loss or contamination, making it a preferred reagent for large-scale and high-throughput oligonucleotide synthesis operations [4].

Application
Selection Property
Validation Focus
5'-Phosphorylation for Ligation & Cloning
DMT purification handle; malonate scaffold compatibility with pre-cleavage deprotection
RP-HPLC purification efficiency; ligation integrity after deprotection
3'-Amino Modification for Bioconjugation
Malonate-based linker robustness during amine conjugation
Conjugation yield and purity; impurity profile comparison
High-Throughput Production
Built-in DMT handle enabling automated cartridge purification
Throughput; purity consistency without additional tagging

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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